![molecular formula C11H13N3O B1406154 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1397718-39-6](/img/structure/B1406154.png)
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Overview
Description
“3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a chemical compound with a molecular weight of 203.24 . Its IUPAC name is 3-cyclopentyl-3H-imidazo[4,5-b]pyridin-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O/c15-11-13-9-6-3-7-12-10(9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.24 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis and Potential Anticancer Applications
- Anticancer Agents Synthesis : This compound has been explored in the synthesis of potential anticancer agents. Imidazo[4,5-b]pyridines were shown to inhibit mitosis and exhibit antitumor activity in mice, with specific routes developed for the synthesis of such compounds (Temple et al., 1987).
Chemical Reactions and Derivatives
- Reactions with Acetylacetone and Ethyl Acetoacetate : 1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones reacted with acetylacetone and ethyl acetoacetate, leading to the formation of compounds that underwent intramolecular cyclization (Smolyar & Lomov, 2009).
Conformational Studies and Antiulcer Activity
- Antiulcer Activity and Conformational Studies : Research into the conformational characteristics of substituted imidazo[1,2-a]pyridines revealed insights into their antiulcer activity. The identification of specific conformations that represent the bioactive form of the drug provided a basis for further investigations into gastric proton pump enzyme inhibitors (Kaminski et al., 1989).
Novel Synthesis Methods
- Novel Synthesis of CRF1 Receptor Antagonist : A novel synthesis method for a 1,3-disubstituted 1,3-dihydro-2H-imidazo-[4,5-b]pyridin-2-one was developed, leading to the creation of GW808990, a CRF1 receptor antagonist (Hayes & Popkin, 2010).
Nitration Studies
- Nitration of Derivatives : The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives led to the formation of nitro compounds, providing insights into the chemical behavior of these compounds (Smolyar et al., 2007).
Anti-inflammatory Potential
- Potential Anticancer and Anti-inflammatory Agents : The 3H-imidazo[4,5-b]pyridine ring system was examined for developing novel anticancer and anti-inflammatory agents, showing moderate cytotoxic activity and COX-2 inhibitory activity (Kirwen et al., 2016).
Broad Medicinal Applications
- Therapeutic Applications : Imidazo[1,2-a]pyridine, a related scaffold, has been recognized for its broad range of applications in medicinal chemistry including anticancer, antimicrobial, antiviral, and antidiabetic activities (Deep et al., 2016).
properties
IUPAC Name |
3-cyclopentyl-1H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-13-9-6-3-7-12-10(9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMLQHIEDBNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC=N3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.